2-(5-Oxopyrrolidin-3-yl)acetic acid
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Overview
Description
“2-(5-Oxopyrrolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C6H9NO3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds were obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .Molecular Structure Analysis
The molecular weight of “2-(5-Oxopyrrolidin-3-yl)acetic acid” is 143.14 . The IUPAC name is (5-oxo-3-pyrrolidinyl)acetic acid . The InChI code is 1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) .Chemical Reactions Analysis
The pyrrolidine ring in “2-(5-Oxopyrrolidin-3-yl)acetic acid” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“2-(5-Oxopyrrolidin-3-yl)acetic acid” is a powder . . The storage temperature is room temperature .Scientific Research Applications
- PDE4B Inhibitors : Researchers utilize this compound as a reagent in the preparation of pyrazolopyridines, which act as inhibitors of phosphodiesterase 4B (PDE4B). PDE4B inhibitors have potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and psychiatric conditions .
Medicinal Chemistry and Drug Development
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-oxopyrrolidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYYHBGRGVBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Oxopyrrolidin-3-yl)acetic acid |
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